molecular formula C18H17FN4O B2538870 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899943-29-4

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2538870
CAS No.: 899943-29-4
M. Wt: 324.359
InChI Key: LEHKRQRZFRSPTE-UHFFFAOYSA-N
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Description

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the triazine ring. One common synthetic route includes the reaction of cyanuric chloride with appropriate amines and benzyl halides under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Scientific Research Applications

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:

    2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine: This compound has similar structural features but lacks the fluorobenzyl group, which may result in different chemical and biological properties.

    6-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)amino-1,2,4-triazin-5(4H)-one:

The unique combination of the 2,4-dimethylphenyl and 4-fluorobenzyl groups in this compound contributes to its distinct chemical properties and potential for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKRQRZFRSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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